1,3-Bis[4-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[4-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]propane-1,3-dione is a complex organic compound featuring multiple thiophene rings. Thiophene derivatives are known for their significant roles in organic electronics and materials science due to their unique electronic properties .
Preparation Methods
The synthesis of 1,3-Bis[4-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]propane-1,3-dione typically involves the coupling of thiophene derivatives under specific conditions. One common method is the direct C-H arylation polymerization, which is efficient and yields high purity products . Industrial production methods may involve similar coupling reactions but on a larger scale, ensuring consistency and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Scientific Research Applications
1,3-Bis[4-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]propane-1,3-dione has several applications in scientific research:
Chemistry: Used in the synthesis of conjugated polymers for organic electronics.
Medicine: Investigated for its role in drug delivery systems.
Mechanism of Action
The compound exerts its effects through its electronic properties, interacting with molecular targets via electron transport and hole blocking mechanisms. These interactions are crucial in its applications in organic electronics .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives like 4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine. What sets 1,3-Bis[4-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]propane-1,3-dione apart is its unique structure that enhances its electronic properties, making it more efficient in specific applications .
Properties
CAS No. |
832732-80-6 |
---|---|
Molecular Formula |
C39H40O2S6 |
Molecular Weight |
733.1 g/mol |
IUPAC Name |
1,3-bis[4-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]propane-1,3-dione |
InChI |
InChI=1S/C39H40O2S6/c1-3-5-7-9-13-26-23-36(46-38(26)34-19-17-32(44-34)30-15-11-21-42-30)28(40)25-29(41)37-24-27(14-10-8-6-4-2)39(47-37)35-20-18-33(45-35)31-16-12-22-43-31/h11-12,15-24H,3-10,13-14,25H2,1-2H3 |
InChI Key |
WMYIAOZEXYMCIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C(=O)CC(=O)C2=CC(=C(S2)C3=CC=C(S3)C4=CC=CS4)CCCCCC)C5=CC=C(S5)C6=CC=CS6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.